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molecular formula C10H18N2O B070529 [1,4'-Bipiperidin]-2-one CAS No. 159874-26-7

[1,4'-Bipiperidin]-2-one

Cat. No. B070529
M. Wt: 182.26 g/mol
InChI Key: FCGOUOJEQGSCEI-UHFFFAOYSA-N
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Patent
US07368461B2

Procedure details

2-Oxo-[1,4′]bipiperidinyl-1′-carboxylic acid benzyl ester (2.5 g) and Pearlman's catalyst (0.50 g) was stirred in ethanol (30 mL) under hydrogen (1 atm). After 20 hours the reaction as filtered through celite and concentrated. The title compound was obtained as a white solid (1.45 g). MS: m/z=183 (M+H).
Name
2-Oxo-[1,4′]bipiperidinyl-1′-carboxylic acid benzyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([N:17]2[CH2:22][CH2:21][CH2:20][CH2:19][C:18]2=[O:23])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>[OH-].[OH-].[Pd+2].C(O)C>[N:17]1([CH:14]2[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]2)[CH2:22][CH2:21][CH2:20][CH2:19][C:18]1=[O:23] |f:1.2.3|

Inputs

Step One
Name
2-Oxo-[1,4′]bipiperidinyl-1′-carboxylic acid benzyl ester
Quantity
2.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)N1C(CCCC1)=O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 20 hours the reaction
Duration
20 h
FILTRATION
Type
FILTRATION
Details
as filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(C(CCCC1)=O)C1CCNCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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